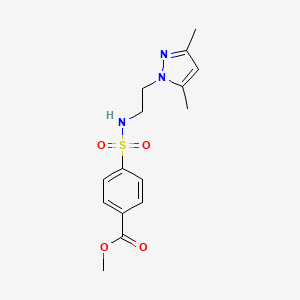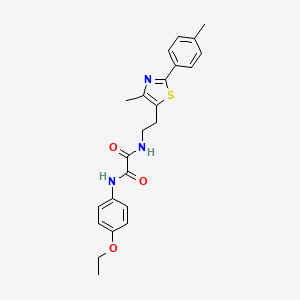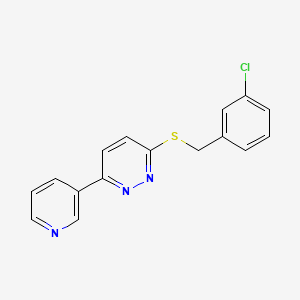![molecular formula C19H19F3N6O B2372507 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one CAS No. 2320890-57-9](/img/structure/B2372507.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of triazolopyridine . It has been implicated in several human cancers and is an attractive target for small molecule drug discovery .
Synthesis Analysis
The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyridine core . The empirical formula is C5H4N4 and the molecular weight is 120.11 .Chemical Reactions Analysis
This compound reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical and Chemical Properties Analysis
The melting point of this compound is 208 °C (dec.) (lit.) . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Triazolo[4,3-b]pyridazines : A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized, exploring the structure-activity correlations and their ability to inhibit [3H]diazepam binding. This demonstrates the chemical versatility and potential for biological interaction of this class of compounds (Albright et al., 1981).
Intramolecular Oxidative N-N Bond Formation : The compound's class exhibits a novel strategy for constructing a 1,2,4-triazolo[1,5-a]pyridine skeleton via metal-free oxidative N-N bond formation, highlighting a convenient synthesis pathway (Zheng et al., 2014).
Precursors for Synthesis of New Heterocyclic Compounds : This compound serves as a precursor in the synthesis of various heterocyclic compounds like pyrazoles, diazepines, and triazines, demonstrating its utility in diversifying chemical structures (Abdelhamid et al., 2016).
Biological Applications
Anxiolytic Activity : Some derivatives of this compound class showed activity in tests predictive of anxiolytic activity, such as protection against convulsions and in the thirsty rat conflict procedure, indicating potential applications in neuropsychiatric research (Albright et al., 1981).
Antimicrobial Activity : Certain synthesized compounds exhibited moderate effects against bacterial and fungal species, suggesting their potential application in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Antiviral Activity : Some newly synthesized derivatives have shown promising antiviral activity against hepatitis-A virus, indicating potential for therapeutic applications in antiviral drug development (Shamroukh & Ali, 2008).
Antiproliferative Activity : Novel polynuclear heterocyclic compounds derived from this compound showed good activity against human lung carcinoma and colorectal cancer cell lines, presenting a potential for cancer treatment research (Mahran et al., 2015).
Anticonvulsant Activities : Some derivatives showed good anticonvulsant activity in models for absence epilepsy, indicating potential in the development of new treatments for seizure disorders (Fiakpui et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)15-4-1-3-14(11-15)12-18(29)27-8-2-7-26(9-10-27)17-6-5-16-24-23-13-28(16)25-17/h1,3-6,11,13H,2,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTXTZUNEVIVKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2372426.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2372427.png)

![4-{3-[3-(1H-pyrazol-5-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1H-indole](/img/structure/B2372434.png)
![N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2372436.png)
![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2372437.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2372439.png)
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2372441.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B2372443.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2372446.png)
![(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one](/img/structure/B2372447.png)
